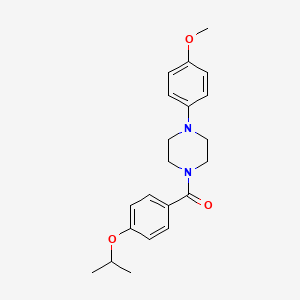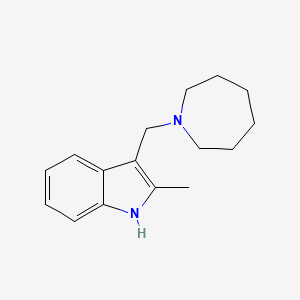
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine, also known as IPP, is a chemical compound that has been extensively researched in the field of neuroscience. This compound is a potent antagonist of the serotonin 5-HT1A receptor and has been shown to have a variety of potential applications in the treatment of psychiatric disorders such as anxiety and depression. In
作用機序
The mechanism of action of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is thought to involve its antagonism of the serotonin 5-HT1A receptor. This receptor is known to play a key role in the regulation of mood and anxiety, and its activation has been associated with anxiogenic and depressive effects. By blocking the activity of this receptor, 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine may be able to reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in animal models. 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is that it is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of using 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is that it has poor water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new medications based on the structure of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine that may have improved efficacy and fewer side effects. Another area of interest is the exploration of the role of the serotonin 5-HT1A receptor in other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also potential for research on the use of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine in combination with other medications to enhance its therapeutic effects.
合成法
The synthesis of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine involves a series of chemical reactions that begin with the condensation of 4-isopropoxybenzoyl chloride and 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine as a white solid, which can be purified through recrystallization or column chromatography.
科学的研究の応用
1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied in the field of neuroscience for its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Research has shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a potent antagonist of the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood and anxiety. Studies have also shown that 1-(4-isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine has anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new psychiatric medications.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-20-8-4-17(5-9-20)21(24)23-14-12-22(13-15-23)18-6-10-19(25-3)11-7-18/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHQDSWVQIDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxybenzoyl)-4-(4-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5615326.png)

![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)


![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
![2-[(2-chlorobenzyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5615351.png)
![3-(1-azepanylcarbonyl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5615369.png)
![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)


![2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)
![2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5615408.png)